The term "CL22" in biomedical literature most commonly refers to C-C motif chemokine ligand 22 (CCL22). Below is a summary of its key characteristics [1].
| Characteristic | Description |
|---|---|
| Full Name | C-C Motif Chemokine Ligand 22 |
| Gene | CCL22 |
| Protein Type | Chemokine (CC subfamily) |
| Location (Human Gene) | Chromosome 16 (16q21) |
| Cellular Source | Dendritic cells, Macrophages |
| Primary Receptor | CCR4 |
| Primary Function | Chemoattractant for immune cells (e.g., monocytes, dendritic cells, NK cells) |
While specific protocols for CCL22 were not found in the search, the following table summarizes standard techniques used for protein identification and characterization, which would be applicable to any protein of interest like CCL22 [2] [3] [4].
| Category | Technique | Primary Application in Characterization |
|---|---|---|
| Separation & Purification | Affinity Chromatography | Purification using specific interactions (e.g., antibody-antigen). |
| Size Exclusion Chromatography (SEC) | Separating proteins by molecular size; polishing step. | |
| Ion-Exchange Chromatography (IEC) | Separating proteins based on charge. | |
| Electrophoresis (SDS-PAGE) | Assessing purity and molecular weight. | |
| Identification & Structural Analysis | Mass Spectrometry (MS) | Determining molecular mass, identifying peptides, and sequencing. |
| Edman Degradation | Determining the amino acid sequence of a protein. | |
| Nuclear Magnetic Resonance (NMR) | Analyzing protein structure, folding, and dynamics. | |
| Circular Dichroism (CD) | Studying secondary structure and folding. | |
| Functional & Biophysical Analysis | Immunoassays (ELISA, Western Blot) | Detecting and quantifying specific proteins. |
| Surface Plasmon Resonance (SPR) | Characterizing binding affinity and kinetics. | |
| Differential Scanning Calorimetry (DSC) | Measuring thermal stability of the protein. | |
| Dynamic Light Scattering (DLS) | Analyzing particle size distribution and aggregation. |
A generalized workflow for protein purification and characterization provides a logical framework for experimental planning. The following diagram illustrates the key stages.
This workflow outlines the core stages of protein characterization [4]:
The core data on CLDN22's location comes from The Human Protein Atlas, which provides a prediction based on protein analysis [1].
| Property | Description |
|---|---|
| Gene Name | CLDN22 (Claudin 22) [1] |
| Protein Class | Transporters [1] |
| Predicted Location | Membrane [1] |
| Final Annotated Location | Membrane (prediction-based) [1] |
| Reliability Score | Pending cell analysis [1] |
The primary location is annotated as "Membrane" because all transcripts were predicted to encode transmembrane proteins, and no experimental data (e.g., immunofluorescence) was available to override this prediction [1].
Since direct experimental data for CLDN22 is lacking, the following established protocols can be applied to determine its subcellular localization.
This proteomic method maps protein localization globally and quantitatively by separating organelles [2].
The diagram below illustrates the core workflow of this method.
This approach visualizes protein localization within living cells using fluorescent tags [3].
The table below clarifies the distinct identities and research contexts for the two proteins referred to as "CL22".
| Target | Full Name | Protein Family & Function | Key Research Context |
|---|---|---|---|
| CLDN22 [1] | Claudin 22 | Claudin family; a key component of tight junctions, which play a major role in obliterating the intercellular space [1]. | Primarily investigated for its role in cell barrier function and as a target for immunohistochemistry (IHC) and Western Blot (WB) [1]. |
| CCL22 [2] | C-C Motif Chemokine 22 | Chemokine family; a signaling protein that attracts immune cells (e.g., T cells, dendritic cells) by binding to the CCR4 receptor [2]. | Studied in immunology and oncology for its role in immune cell recruitment and the tumor microenvironment, often analyzed via flow cytometry [2]. |
The different biological functions of CLDN22 and CCL22 lead to distinct applications in the laboratory.
CLDN22 (Claudin 22): As a tight junction protein, antibodies against CLDN22 are primarily used as tools for basic research to understand its distribution and function in creating cellular barriers. Common applications include:
CCL22 (Chemokine Ligand 22): This chemokine is produced by macrophages, dendritic cells, and B cells. Antibodies against CCL22 are used to study immune responses and diseases, including cancer [2]. A key application is:
While the provided search results do not detail the specific development path for CLDN22 or CCL22 antibodies, they highlight modern technologies that are central to current antibody discovery, which are applicable to these targets.
Based on the standard applications identified for antibodies against these targets, here are generalized protocols.
This protocol is adapted from methodologies used with commercially available CCL22 antibodies.
This protocol is based on the recommended application for a commercial CLDN22 antibody.
The field of antibody discovery and application is rapidly evolving. For targets like CLDN22 and CCL22, future work may involve:
To summarize the core distinctions:
I hope these application notes provide a solid foundation for your work. The appropriate protocols and tools will depend entirely on which "CL22" target is the focus of your research.
C-C motif chemokine ligand 22 (CL22) is a small cytokine belonging to the CC chemokine family that plays a crucial role in immune regulation and inflammation. It is primarily secreted by dendritic cells, macrophages, and certain other immune cells. The main function of CL22 is to attract and modulate the activity of immune cells, particularly T lymphocytes, by binding to its receptor, CCR4. This binding interaction makes CL22 a key player in immune responses and a valuable target for therapeutic development in areas including autoimmune disorders, cancer immunotherapy, and inflammatory diseases. Research into the molecular mechanisms by which CL22 influences immune cell migration and function contributes to the development of potential therapeutic strategies targeting the chemokine system for immunomodulation and disease intervention. The production of high-quality recombinant CL22 is therefore essential for both basic research and applied clinical development [1].
Choosing the appropriate expression system is the most critical initial decision in recombinant CL22 production, as it directly impacts protein yield, functionality, and applicability for downstream uses. Different expression systems offer varying advantages for producing proteins with the required post-translational modifications, correct folding, and biological activity.
Table: Comparison of Recombinant Protein Expression Systems for CL22 Production [2] [3]
| Expression System | Advantages | Limitations | Best Suited for CL22 Applications |
|---|---|---|---|
| Prokaryotic (E. coli) | Low cost, rapid growth, high yield, easy scale-up | Lacks complex PTMs (e.g., glycosylation), potential inclusion body formation, requires refolding | Non-glycosylated CL22 for structural studies or antibody production where native PTMs are non-essential |
| Yeast (P. pastoris) | Fast growth, easy manipulation, moderate PTM capability, secretion enabled | Glycosylation patterns differ from mammals, potentially impacting immunogenicity and activity | Production of basic glycosylated CL22 for research use where human-like glycosylation is not critical |
| Insect Cells (Baculovirus) | Performs complex PTMs, good folding and activity, scalable | Higher cost, longer timeline, glycosylation differs from mammalian systems | Functional CL22 requiring higher-order structure for activity assays, intermediate R&D stages |
| Mammalian Cells (HEK293, CHO) | Produces proteins closest to native human form, complete PTMs, proper folding | High cost, long production cycle, technically demanding | Therapeutic-grade CL22, binding assays, functional studies requiring authentic human protein structure |
For therapeutic applications or studies requiring authentic human protein behavior, mammalian systems such as HEK293 or CHO cells are the preferred choice despite higher costs and longer timelines. These systems ensure proper folding and complete post-translational modifications, producing CL22 with bioactivity most similar to the native human protein. For research purposes where specific activity is maintained but exact glycosylation may be less critical, yeast or insect cell systems offer a favorable balance between cost and functionality. Bacterial systems are most appropriate for producing large quantities of CL22 for immunization, antibody production, or structural studies where glycosylation is not required [2] [3] [4].
The following decision diagram outlines the systematic process for selecting the optimal CL22 expression system:
Effective vector design is fundamental to achieving high-yield CL22 expression. The expression vector must contain essential regulatory elements tailored to your chosen host system. Key components include strong promoters (e.g., T7 for E. coli, CMV for mammalian cells), appropriate selection markers (antibiotic resistance), and replication origins suitable for the host. For secreted expression, which simplifies purification, incorporate a signal peptide sequence (such as the native CL22 signal peptide or heterologous leaders like honeybee melittin) upstream of the CL22 gene [3].
Codon optimization represents a critical strategy for enhancing heterologous protein expression, particularly when expressing human CL22 in non-mammalian systems. This process involves several technical considerations:
The following workflow outlines the complete process for recombinant CL22 expression using HEK293 cells:
Day 1: Cell Seeding
Day 2: Transfection
Days 3-5: Expression and Harvest
Transformation and Selection
Expression Screening and Production
Successful recombinant protein expression requires systematic optimization across multiple parameters. The following strategies can significantly improve CL22 yield and quality:
Temperature Modulation: While E. coli is typically cultured at 37°C, lowering the temperature to 20-25°C during induction can reduce metabolic stress, promote proper protein folding, and minimize inclusion body formation. For mammalian cells, slight reduction to 32-35°C post-transfection can enhance protein stability and prolong production phase.
Induction Optimization: Experiment with different inducer concentrations (e.g., IPTG concentration for bacterial systems), induction timepoints (varying cell density at induction), and induction duration. Use small-scale cultures to test these parameters before scaling up.
Media Formulation: Utilize chemically defined, animal-free media specifically formulated for your host system. For mammalian cells, ensure adequate amino acids, vitamins, and growth factors. For bacterial systems, optimize carbon and nitrogen sources. Consider fed-batch strategies for high-density cultures.
Fusion Tags for Solubility: When expressing CL22 in E. coli, fusion tags such as Trx (Thioredoxin), MBP (Maltose-Binding Protein), or SUMO (Small Ubiquitin-like Modifier) can dramatically improve solubility. These tags serve as solubility enhancers and can be removed using specific proteases during purification if necessary [3].
Table: Common Fusion Tags for Enhancing CL22 Expression [3]
| Tag | Size (aa) | Key Applications | Advantages for CL22 |
|---|---|---|---|
| His-Tag | 2-10 | Affinity purification, detection | Minimal structural impact, easy purification, typically doesn't require removal |
| Trx | 109 | Solubility enhancement | Particularly effective in E. coli, improves folding of disulfide-bonded proteins |
| GST | 211 | Purification, potential solubility aid | Useful for purification, may aid solubility of some proteins |
| MBP | 396 | Solubility enhancement | Highly effective for improving solubility, especially in eukaryotic hosts |
| SUMO | ~100 | Expression and solubility enhancement | Enhances expression and solubility, not typically used for purification unless combined |
Affinity Chromatography represents the most efficient initial purification step, particularly for tagged CL22 variants:
Tag Removal (if necessary):
Rigorous analysis is essential to confirm CL22 identity, purity, and functionality:
Even with optimized protocols, researchers may encounter challenges with CL22 expression:
Recombinant CL22 serves as a critical reagent in diverse research and development areas:
Ion Mobility Spectrometry, particularly when coupled with Mass Spectrometry (IM-MS), adds a powerful separation dimension based on an ion's size, shape, and charge. The table below summarizes its key applications relevant to drug development and biomedical research.
| Application Area | Specific Use Case | Key Analytical Advantage | References |
|---|---|---|---|
| Lipidomics | Analysis of neuronal cardiolipin (CL) and monolysocardiolipin (MLCL); Lipid profiling from tissue sections. | Separates lipid isomers and isobars; provides collision cross section (CCS), a unique physicochemical identifier; creates lipid class-specific trend lines. | [1] [2] |
| Biomarker Research | Predicting brain injury severity after cardiac arrest; Studying Barth syndrome (via MLCL/CL ratio). | Detects specific lipid species in serum as biomarkers; enables rapid monitoring of diagnostic ratios. | [1] [3] |
| Proteomics & Biopharmaceuticals | Analysis of protein conformations; Stability assessment of monoclonal antibodies (mAbs); Study of protein-ligand complexes. | Detects changes in protein conformation (e.g., unfolding); provides "fingerprints" for different protein forms; studies gas-phase protein folding. | [4] [2] |
| Metabolomics | Breath analysis for disease detection (e.g., lung cancer, COPD); Metabolic profiling of blood and brain tissue. | Rapid separation of complex metabolite mixtures; CCS values aid in identifying unknown metabolites. | [5] [6] |
| Environmental & Food Safety | Rapid screening of organophosphorus pesticides (OPPs) in food samples. | High sensitivity, portability for field use; fast analysis (seconds). | [7] |
The following is a detailed methodology for analyzing neuronal cardiolipin subspecies and their precursor, monolysocardiolipin (MLCL), using cyclic Ion Mobility Mass Spectrometry (cIMS-MS). This protocol is adapted from a recent 2025 study and is validated using brain samples from tafazzin-knockout (KO) mice [1] [3].
The core of this protocol uses a cyclic IMS-MS system coupled to a time-of-flight (TOF) mass analyzer. Key setup parameters are summarized below.
| Parameter | Configuration / Setting |
|---|---|
| IMS Type | Cyclic Ion Mobility Spectrometry (cIMS) |
| Mass Analyzer | Time-of-Flight (TOF) |
| Separation Principle | Traveling Wave Ion Mobility (TWIM) |
| Key Feature | Multiple-pass operation around a circular "racetrack" |
| Resolution Formula | ( R \sim \sqrt{L \cdot E \cdot Q / T} ) (Where L=path length, E=electric field, Q=ion charge, T=temperature) |
The following diagram illustrates the logical workflow for the cIMS-MS protocol described above.
The diagram below details the separation and analysis process within the cIMS-MS instrument, highlighting the multiple-pass feature.
This specific cIMS-MS approach offers several significant benefits for complex lipid analysis:
Problem: Low yield of recombinant CCL22 protein. Low yield can stem from issues with the expression system, the expression vector, the host cell, or the cultivation conditions.
Troubleshooting Steps:
Q1: What are the main advantages of cell-free expression systems for producing proteins like CCL22? Cell-free systems offer several benefits [3] [1]:
Q2: My Cthis compound is expressed but is insoluble. What can I do? Protein solubility is a common challenge.
Q3: Are there any specific promoters or strains recommended for high-yield expression in E. coli?
The table below summarizes key methods from the search results that can be applied to optimize CL22 expression.
| Method / Strategy | Key Feature / Optimization | Reported Outcome / Yield | Relevance to CCL22 |
|---|---|---|---|
| Endog. E. coli TX-TL [3] | Cell-free; uses endogenous E. coli machinery; Mg-glutamate; energy source 3-PGA | ~0.75 mg/mL of reporter protein; ~98% cost reduction vs. commercial | General high-yield, low-cost cell-free prototyping |
| High-Cell-Density E. coli [2] | In vivo; auto-induction or rich-to-minimal media switch; precise pH & O₂ control | 14-25 mg (labeled) / 17-34 mg (unlabeled) per 50 mL culture | Scalable in vivo production for high yields |
| Systematic Screening [1] | Test multiple systems (E. coli in vivo, E. coli cell-free, wheat germ cell-free) | 93% success rate for expressing 87 human proteins across systems | Primary strategy for difficult-to-express proteins |
| Sequence Optimization [1] | Silent mutations in N-terminus to disrupt mRNA secondary structures | Increased success rate in E. coli cell-free from 43% to 85% | Crucial for improving translation efficiency in E. coli |
For research involving CCL22 expression in macrophages, this pathway diagram illustrates a key regulatory mechanism. Enhancing this pathway could be part of an optimization strategy.
Thorough validation is critical for experimental reproducibility. The table below summarizes the core pillars of antibody validation.
| Validation Method | Key Principle | Recommended Applications | Key Advantages | Important Limitations |
|---|---|---|---|---|
| Genetic Strategies (e.g., CRISPR-Cas9 KO) [1] [2] | Confirms specificity by using cell lines where the target gene has been knocked out. | WB, IHC, ICC, Flow Cytometry, ELISA, IP, ChIP [2] | Directly tests for off-target binding; high specificity confirmation [1]. | Not suitable for human tissues or body fluids where genetic manipulation isn't possible [2]. |
| Independent Antibody Approach [2] | Uses two antibodies against different epitopes on the same target. | WB, IHC, ICC, Flow Cytometry [2] | Confirms target identity without need for genetic modification. | Requires multiple, well-characterized antibodies to different epitopes; can be costly [2]. |
| Tagged Protein Expression [2] | Compares antibody signal to that of a tag (e.g., GFP, FLAG) on the target protein. | WB, IHC, ICC, Flow Cytometry [2] | Straightforward validation of the target protein. | Must ensure protein is expressed at endogenous levels to avoid masking off-target effects [2]. |
| Immunogen Alignment | Checks if the immunogen sequence matches the region of the protein you are detecting. | All applications, especially critical for non-model organisms [1] | Ensures the antibody is designed to bind your specific target region. | Requires published immunogen sequence; >85% alignment suggests potential binding [1]. |
| Application-Specific Controls | Uses biological controls (e.g., inhibitors, activators) relevant to the application [3]. | Flow Cytometry, ICC/IF [3] | Validates antibody performance under specific experimental conditions. | Requires well-established cell or tissue models with known response patterns. |
According to search results, a rabbit polyclonal antibody against Claudin-22 (CL22) is available and has been validated for use in Human, Mouse, and Rat samples. Its recommended applications and validation data include [4]:
Here are common issues and solutions in a Q&A format.
| Question | Possible Cause & Solution |
|---|
| No signal in Western Blot | Cause: Sample processing may not expose the epitope. CL22 antibody may recognize a denatured (linear) epitope. Solution: Ensure complete protein denaturation. Check if the antibody is validated for WB in denaturing conditions [2]. | | High background in Flow Cytometry | Cause: Non-specific antibody binding or suboptimal dilution. Solution: Titrate the antibody to find the optimal concentration. Include isotype controls and use cells with confirmed CL22 expression (positive) and knockout cells (negative) for setup [3] [1]. | | Signal in knockout cell line | Cause: Antibody cross-reactivity with an off-target protein. Solution: This strongly indicates a specificity issue. Perform thorough KO validation in your specific cell model. Consider using an independent CL22 antibody for comparison [1] [2]. | | Discrepancy between applications | Cause: An antibody validated for WB (denatured protein) may not work in IHC/ICC (native protein), and vice versa [2]. Solution: Always use an antibody that has been validated for your specific application (IHC, ICC, etc.). |
The diagrams below, created with Graphviz, outline key experimental protocols for antibody validation.
This flowchart provides a strategic overview for validating an antibody like CL22 for a new application.
This diagram details the specific steps for performing a CRISPR-Cas9 knock-out validation, a gold-standard method [1] [2].
The table below summarizes the core validation methods, with genetic validation being a pillar of enhanced, high-specificity testing [1].
| Method | Principle | Key Application in Validation |
|---|---|---|
| Genetic Validation [1] [2] | Comparing antibody signals in wild-type (WT) cells versus isogenic knockout (KO) cells. A specific antibody shows no signal in the KO. | Considered a robust and definitive method for confirming antibody specificity. |
| Independent Antibody Validation [1] | Using two or more antibodies that target different epitopes on the same protein. Specificity is confirmed if they yield identical results. | Useful for verifying results, though it can be costly and requires multiple well-characterized antibodies. |
| Orthogonal Validation [1] | Comparing the protein detection level from antibody-based methods with data from an antibody-independent technique (e.g., mass spectrometry). | Confirms that the antibody accurately reflects the true quantity or presence of the target protein. |
| Recombinant Expression Validation [1] | Over-expressing the target protein or expressing a tagged version (e.g., fluorescent protein) in cells. | Validates antibody specificity by observing increased or co-localized signal. |
| Application-Based Standard Validation | Testing antibody performance in the specific technique it will be used for (e.g., Western blot, immunofluorescence, immunoprecipitation). | Essential, as an antibody that works in one application may not work in another [3] [1]. |
Here are detailed methodologies for the most common antibody-based applications, which can form the basis for your experimental comparisons.
This is a standard technique for detecting specific proteins in complex mixtures [4].
This protocol is for visualizing protein localization in cells [3].
This method is used to isolate a specific protein from a complex mixture using an antibody [3].
Based on the current literature, here is a logical approach to validating an antibody for a specific use, which you can diagram in your guide.
The central idea in functional conservation is that biological function can be preserved even when the underlying DNA or protein sequences have diverged significantly [1] [2]. This is a critical consideration for researchers using model organisms to understand human biology.
Traditionally, sequence conservation (how similar DNA sequences are across species) has been used to infer function. However, a heavy reliance on this method has limitations, as it can miss functionally important, species-specific elements [1] [3] [2]. The modern approach integrates functional conservation, which assesses whether a genomic element (like an enhancer), a binding site for a protein, or a biochemical pathway performs the same role in different species, regardless of sequence similarity [1].
The table below compares these two fundamental approaches.
| Feature | Sequence Conservation | Functional Conservation |
|---|---|---|
| Core Principle | Infers function from DNA/protein sequence similarity. | Directly tests for conserved biological role, independent of sequence. |
| Primary Data | Genomic sequence alignments. | Experimental data (e.g., ChIP-seq, ATAC-seq, gene expression, reporter assays). |
| Strengths | Powerful for identifying deeply conserved regulatory elements and protein domains; computationally inexpensive [4]. | Can identify functional elements that sequence-based methods miss; reveals species-specific biology and evolutionary rewiring [1] [3] [2]. |
| Limitations | Misses functionally conserved but sequence-divergent elements; can produce false positives (conserved but non-functional) and false negatives (functional but non-conserved) [3] [2] [5]. | Experimentally intensive; requires high-quality data and careful cross-species comparison. |
Different experimental methods are used to quantify and validate functional conservation. The table below summarizes key methodologies, their applications, and findings from relevant studies.
| Methodology | Application & Objective | Key Experimental Findings |
|---|---|---|
| ChIP-seq (Chromatin Immunoprecipitation followed by sequencing) | Map genome-wide binding sites of transcription factors (TFs) or histone modifications in different species [1] [2]. | In embryonic stem cells, only ~5% of binding sites for pluripotency TFs (OCT4, NANOG) were conserved between human and mouse, while up to 50% of binding sites for the structural protein CTCF were conserved [1]. |
| Synteny-Based Algorithms (e.g., IPP) | Identify orthologous genomic regions based on chromosomal position rather than sequence alignment [2]. | Between mouse and chicken, synteny-based methods identified >5x more conserved enhancers and >3x more conserved promoters than sequence-alignment methods alone [2]. |
| High-Throughput Fitness Profiling | Systematically assess the functional impact of mutations (e.g., in a viral protein) across a wide range of residues [3]. | Identified many functional residues in the influenza virus PA protein that were type-specific and evolutionarily non-conserved, which would be missed by sequence conservation analysis [3]. |
| Machine Learning with Sequence Determinants | Use enriched sequence "words" from one species to predict regulatory regions in another species [5]. | Prediction models for enhancers and promoters constructed from one mammal could accurately predict regulatory regions in other mammals, indicating conservation of core sequence rules despite location turnover [5]. |
For researchers looking to implement these approaches, here are detailed methodologies for two key techniques cited in the tables.
1. Comparative ChIP-seq to Assess Transcription Factor Binding Conservation [1]
2. Synteny-Based Orthology Mapping with IPP (Interspecies Point Projection) [2]
To help illustrate the core concepts and experimental workflows, the following diagrams were generated using Graphviz per your specifications.
1. Functional vs. Sequence Conservation This diagram contrasts the principles of sequence-based and function-based conservation assessment.
2. Synteny-Based Orthology Mapping Workflow This diagram outlines the steps of the IPP algorithm for finding orthologous regions based on synteny.
Based on the synthesized information, here are key strategic points to consider: